molecular formula C17H19F2N3O2 B2810255 2-(2,4-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 1705842-85-8

2-(2,4-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide

Cat. No.: B2810255
CAS No.: 1705842-85-8
M. Wt: 335.355
InChI Key: GWWOAGDCZCYKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide is a synthetically designed small molecule of significant interest in early-stage drug discovery research. This compound features a distinct molecular architecture, combining a 2,4-difluorophenyl acetamide moiety with a tetrahydro-2H-pyran (THP) group linked to a pyrazole ring. The inclusion of the tetrahydro-2H-pyran group is a strategic structural feature often employed in medicinal chemistry to optimize key properties of lead compounds, such as improving solubility and metabolic stability . The acetamide linker connecting aromatic systems is a common pharmacophore present in several biologically active molecules, including aurora kinase inhibitors investigated for oncology applications . Research into analogous compounds, particularly those containing a pyrazole core, has demonstrated their potential as scaffolds for developing antitumor agents . Similarly, N-(pyrazol-3-yl)acetamide derivatives have been identified as key structural motifs in patented compounds for proliferative disorders . The specific substitution pattern on the pyrazole nitrogen in this compound suggests it may act as a potential inhibitor of specific kinase targets, such as Aurora Kinase B (AURKB), a serine/threonine kinase whose overexpression is a hallmark of aggressive human cancers . AURKB is a promising therapeutic target because it plays a critical role in cell cycle regulation, and its inhibition can lead to the disruption of uncontrolled cell growth . Consequently, this acetamide derivative is positioned as a valuable chemical tool for researchers probing the biology of cell cycle deregulation and for conducting structure-activity relationship (SAR) studies aimed at developing novel, potent, and selective kinase inhibitors . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O2/c18-14-2-1-13(16(19)8-14)7-17(23)21-15-9-20-22(11-15)10-12-3-5-24-6-4-12/h1-2,8-9,11-12H,3-7,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWOAGDCZCYKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.

    Introduction of the tetrahydropyran moiety: This step involves the alkylation of the pyrazole ring with a tetrahydropyran-4-ylmethyl halide in the presence of a base such as potassium carbonate.

    Attachment of the difluorophenyl group: This is typically done via a nucleophilic aromatic substitution reaction, where the difluorophenyl group is introduced using a suitable difluorobenzene derivative.

    Formation of the acetamide linkage: The final step involves the acylation of the pyrazole derivative with an acyl chloride or anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of flow chemistry techniques, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it suitable for various applications in drug development:

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Antitumor Activity : Preliminary studies have shown that derivatives of pyrazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms are still under investigation but may involve modulation of signaling pathways related to cell survival and proliferation.
  • Neuroprotective Effects : Given the structural similarities to other neuroactive compounds, this compound may also play a role in neuroprotection, particularly in models of neurodegenerative diseases.

Case Studies

Several studies have investigated the applications of similar compounds, providing insights into the potential uses of 2-(2,4-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide:

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of pyrazole derivatives. The results indicated that these compounds significantly reduced pro-inflammatory cytokines in vitro and demonstrated efficacy in animal models of arthritis, suggesting a promising avenue for treating chronic inflammatory conditions.

Case Study 2: Antitumor Activity

Research published in Cancer Research highlighted the antitumor effects of structurally related compounds. These compounds showed selective cytotoxicity against various cancer cell lines and were able to induce apoptosis through caspase activation pathways. This underscores the potential for this compound to be developed as an anticancer agent.

Case Study 3: Neuroprotection

A recent study explored the neuroprotective effects of pyrazole derivatives in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta plaque formation and improve cognitive function in treated animals, indicating their potential role in neurodegenerative disease management.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrazole and tetrahydropyran moieties contribute to the overall stability and specificity of the compound. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrazole-acetamide derivatives, focusing on substituent effects and functional group contributions.

Structural and Functional Group Analysis

Compound Name / ID (Evidence Source) Key Structural Features Biological Target/Activity
Target Compound (Hypothetical) 2,4-Difluorophenyl, tetrahydro-2H-pyran-4-ylmethyl-pyrazole Likely enzyme inhibition (inferred from analogs)
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide () Thiazole-pyrazole hybrid, methylphenyl substituents Acetylcholinesterase inhibition (inferred)
2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide () Chlorophenyl, cyano groups Insecticidal activity (Fipronil derivative)
2-{2-[5-(4-Fluorophenyl)-1-(Tetrahydro-2H-Pyran-4-ylmethyl)-1H-Pyrazol-4-yl]-1,3-Thiazol-4-yl}-N-(Tetrahydro-2H-Pyran-4-ylmethyl)Acetamide () Dual tetrahydro-2H-pyran groups, thiazole linker Undisclosed (structural similarity suggests kinase or protease inhibition)
N-(4-{[(1-Tetrahydro-2H-Pyran-4-yl-1H-Pyrazol-4-yl)Amino]Sulfonyl}Phenyl)Acetamide () Sulfonamide linker, tetrahydro-2H-pyran substituent Potential antimicrobial or anti-inflammatory use

Key Findings

Fluorine vs. Chlorine Substitutents :

  • The 2,4-difluorophenyl group in the target compound may confer stronger electronegativity and metabolic stability compared to chlorophenyl analogs (e.g., ’s insecticide derivative) .
  • Chlorine substituents (e.g., ) enhance lipophilicity but may increase toxicity risks.

Tetrahydro-2H-Pyran Modifications :

  • The tetrahydro-2H-pyran-4-ylmethyl group in the target compound and –14 analogs improves solubility compared to simpler alkyl chains (e.g., ’s methylphenyl groups) .
  • This substituent is linked to enhanced blood-brain barrier penetration in related therapeutics .

the target compound’s flexible acetamide linker .

Biological Activity Trends :

  • Pyrazole-acetamides with aromatic substituents (e.g., –9) often target enzymes or receptors via π-π stacking and hydrophobic interactions.
  • The absence of a sulfonamide or thiazole group in the target compound may limit its affinity for targets requiring polar interactions (e.g., acetylcholinesterase in ) .

Q & A

Q. Q1. What are the key steps and challenges in synthesizing this compound, and how can purity be optimized?

Methodological Answer: Synthesis typically involves sequential functionalization of the pyrazole and tetrahydro-2H-pyran moieties, followed by amide coupling. Critical steps include:

  • Controlled Acetylation: Use acetic anhydride or acetyl chloride under inert atmospheres to minimize side reactions .
  • Purification: Employ column chromatography (silica gel, gradient elution) and recrystallization (solvent: ethyl acetate/hexane) for high purity .
  • Monitoring: Track reactions via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and confirm completion with LCMS .
    Optimization: Adjust reaction temperature (60–80°C for amide coupling) and solvent polarity (DMF for polar intermediates) to enhance yields (reported 60–75%) .

Q. Q2. Which spectroscopic techniques are essential for structural confirmation, and how are spectral contradictions resolved?

Methodological Answer:

  • Core Techniques:
    • NMR: ¹H/¹³C NMR to verify substituent positions (e.g., difluorophenyl protons at δ 7.2–7.4 ppm; pyrazole C=O at ~165 ppm) .
    • HRMS: Confirm molecular ion ([M+H]⁺ expected within ±0.005 Da) .
  • Contradiction Resolution:
    • Diastereomer Differentiation: Use NOESY or COSY to resolve spatial arrangements in the tetrahydro-2H-pyran ring .
    • X-ray Crystallography: Resolve ambiguities in stereochemistry (e.g., pyrazole-pyran spatial orientation) .

Advanced Questions

Q. Q3. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • SAR Design:
    • Analog Synthesis: Modify substituents (e.g., replace difluorophenyl with chlorophenyl; vary pyran-methyl groups) .
    • Bioassay Screening: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR assays .
  • Data Analysis:
    • Pharmacophore Mapping: Identify critical moieties (e.g., pyrazole-acetamide core for target binding) via molecular docking (software: AutoDock Vina) .
    • Table: Key Modifications and Activity Trends
Modification SiteExample ChangeBioactivity Impact
Pyrazole C-4-CH2 vs. -CF3↓ IC50 by 2-fold
Pyran Methyl-CH3 vs. -CH2PhImproved solubility

Q. Q4. How can computational methods enhance reaction design and mechanistic understanding?

Methodological Answer:

  • Reaction Pathway Prediction:
    • Quantum Calculations: Use DFT (B3LYP/6-31G*) to model amide coupling transition states and identify rate-limiting steps .
    • Machine Learning: Train models on PubChem data to predict optimal solvent systems (e.g., THF vs. DCM) for intermediates .
  • Mechanistic Insights:
    • MD Simulations: Study conformational flexibility of the tetrahydro-2H-pyran group under physiological conditions (GROMACS) .

Q. Q5. How should researchers address conflicting bioactivity data across different assay systems?

Methodological Answer:

  • Experimental Validation:
    • Orthogonal Assays: Cross-validate kinase inhibition data using radiometric (³³P-ATP) and luminescent (ADP-Glo™) methods .
    • Cellular Context: Test in isogenic cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .
  • Data Interpretation:
    • Meta-Analysis: Use tools like RevMan to aggregate data from >5 independent studies, adjusting for assay sensitivity thresholds .

Q. Q6. What strategies ensure compound stability during long-term storage and in vitro assays?

Methodological Answer:

  • Storage Conditions:
    • Lyophilize and store at -80°C under argon; avoid repeated freeze-thaw cycles .
  • In Vitro Handling:
    • Use DMSO stock solutions (10 mM) with ≤0.1% H2O; confirm stability via UPLC at 0, 24, and 48 hours .
  • Degradation Analysis:
    • Monitor via LC-MS/MS for hydrolytic byproducts (e.g., free pyrazole) under pH 7.4 PBS .

Q. Q7. How can crystallography data inform conformational analysis and drug design?

Methodological Answer:

  • X-ray Analysis:
    • Resolve dihedral angles (e.g., pyran-pyrazole plane at ~65°) to guide rigid vs. flexible scaffold design .
    • Hydrogen Bond Networks: Identify key interactions (e.g., N-H···O in acetamide dimerization) for stability optimization .
  • Drug Design Implications:
    • Modify substituents to mimic crystallized bioactive conformations (e.g., planar pyrazole for kinase binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.